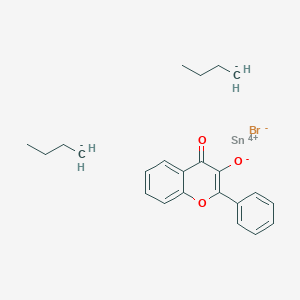
Dibutyltin 3-hydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyltin 3-hydroxyflavone (DBHF) is a synthetic compound that belongs to the family of organotin compounds. It is a complex of dibutyltin and 3-hydroxyflavone, which is a flavonoid compound found in many plants. DBHF has gained attention in scientific research due to its potential therapeutic applications in various diseases.
科学的研究の応用
Dibutyltin 3-hydroxyflavone has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Dibutyltin 3-hydroxyflavone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Dibutyltin 3-hydroxyflavone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of Dibutyltin 3-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. Dibutyltin 3-hydroxyflavone has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Dibutyltin 3-hydroxyflavone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
生化学的および生理学的効果
Dibutyltin 3-hydroxyflavone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Dibutyltin 3-hydroxyflavone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, Dibutyltin 3-hydroxyflavone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
Dibutyltin 3-hydroxyflavone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been found to have low cytotoxicity in vitro. However, Dibutyltin 3-hydroxyflavone has some limitations for lab experiments. It is a complex compound that may have multiple targets and pathways, which can make it difficult to study its mechanism of action. In addition, Dibutyltin 3-hydroxyflavone has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for Dibutyltin 3-hydroxyflavone research. One direction is to further investigate its therapeutic potential in various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and pathways. In addition, future research could focus on developing more efficient synthesis methods for Dibutyltin 3-hydroxyflavone and improving its solubility in water.
Conclusion
In conclusion, Dibutyltin 3-hydroxyflavone is a synthetic compound that has shown potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Dibutyltin 3-hydroxyflavone acts through multiple pathways and targets, and its mechanism of action is not fully understood. Dibutyltin 3-hydroxyflavone has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its therapeutic potential, studying its mechanism of action, and improving its synthesis and solubility.
合成法
Dibutyltin 3-hydroxyflavone can be synthesized by reacting dibutyltin oxide with 3-hydroxyflavone in a solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography or recrystallization.
特性
CAS番号 |
146816-94-6 |
|---|---|
製品名 |
Dibutyltin 3-hydroxyflavone |
分子式 |
C23H27BrO3Sn |
分子量 |
550.1 g/mol |
IUPAC名 |
butane;4-oxo-2-phenylchromen-3-olate;tin(4+);bromide |
InChI |
InChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2 |
InChIキー |
AZYDZICZHDBDAY-UHFFFAOYSA-N |
SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
正規SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
同義語 |
Bu2Sn(of) dibutyltin 3-hydroxyflavone dibutyltin-3-hydroxyflavone bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



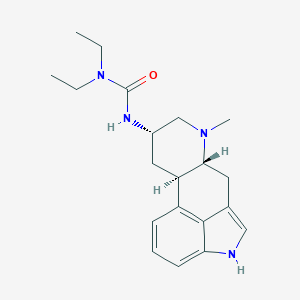
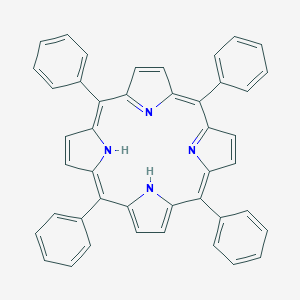
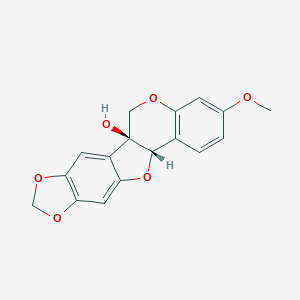
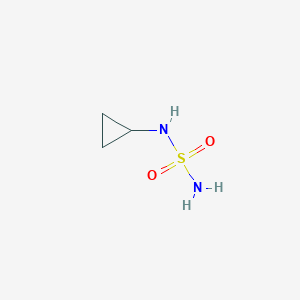
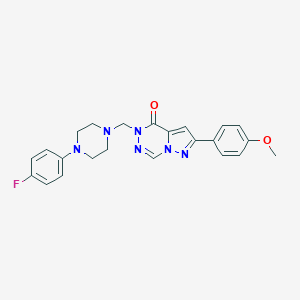
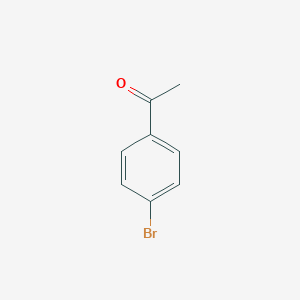
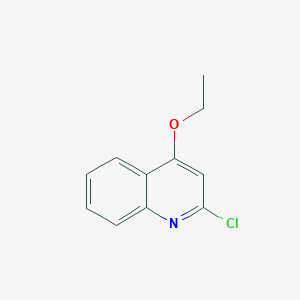
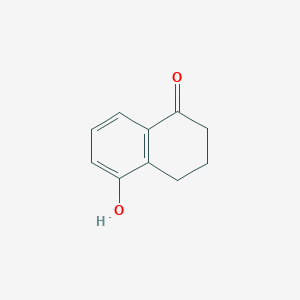
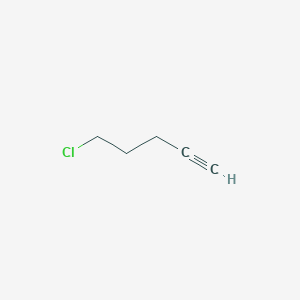
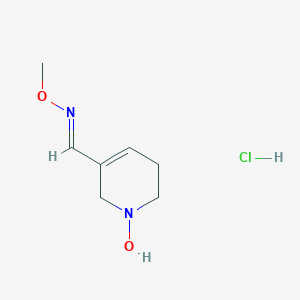
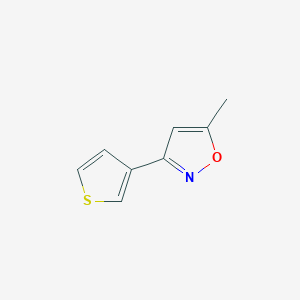
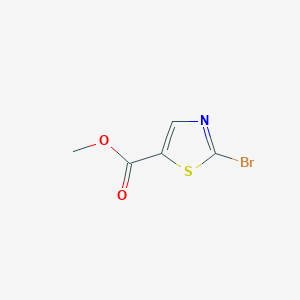
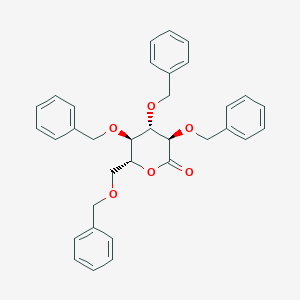
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)